molecular formula C13H10Cl2N2O2 B14502430 3-(3,4-Dichlorophenyl)-1-hydroxy-1-phenylurea

3-(3,4-Dichlorophenyl)-1-hydroxy-1-phenylurea

Cat. No.: B14502430
M. Wt: 297.13 g/mol
InChI Key: WIGGFEOBVITSII-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-hydroxy-1-phenylurea: is a chemical compound that belongs to the class of phenylurea derivatives It is characterized by the presence of two phenyl rings, one of which is substituted with two chlorine atoms at the 3 and 4 positions, and a hydroxyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-1-hydroxy-1-phenylurea typically involves the reaction of 3,4-dichloroaniline with an isocyanate derivative. The process begins with the formation of the isocyanate intermediate, which is then reacted with a phenylhydrazine derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product through crystallization or chromatography techniques. The use of automated systems and reactors ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dichlorophenyl)-1-hydroxy-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(3,4-Dichlorophenyl)-1-hydroxy-1-phenylurea is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a probe for investigating biochemical pathways. Its interactions with biological macromolecules can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, agrochemicals, and other products. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-hydroxy-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. This inhibition can disrupt biochemical pathways and lead to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea:

    3,4-Dichlorophenylhydrazine: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness: 3-(3,4-Dichlorophenyl)-1-hydroxy-1-phenylurea is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This functional group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity in various applications.

Properties

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-hydroxy-1-phenylurea

InChI

InChI=1S/C13H10Cl2N2O2/c14-11-7-6-9(8-12(11)15)16-13(18)17(19)10-4-2-1-3-5-10/h1-8,19H,(H,16,18)

InChI Key

WIGGFEOBVITSII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)NC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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